2-Chloro-3-methylaniline

Overview

Description

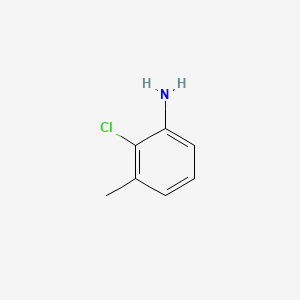

2-Chloro-3-methylaniline, also known as 2-chloro-3-methylbenzenamine, is an organic compound with the molecular formula C7H8ClN. It is a derivative of aniline, where the hydrogen atom at the second position of the benzene ring is replaced by a chlorine atom, and the hydrogen atom at the third position is replaced by a methyl group. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-3-methylaniline can be synthesized through several methods. One common method involves the nitration of 2-chloro-3-methyltoluene followed by reduction. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of 2-chloro-3-nitrotoluene. This intermediate is then reduced using hydrogen gas in the presence of a metal catalyst such as palladium on carbon to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-methylaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form 2-chloro-3-methylcyclohexylamine.

Substitution: It can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.

Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are used under controlled conditions.

Major Products:

Oxidation: 2-Chloro-3-nitroaniline.

Reduction: 2-Chloro-3-methylcyclohexylamine.

Substitution: Various halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate for Dyes and Pigments

2-Chloro-3-methylaniline is commonly used as an intermediate in the synthesis of dyes and pigments. The presence of the chlorine atom enhances its reactivity, allowing it to participate in electrophilic substitution reactions, which are crucial in dye manufacturing processes. This compound can undergo various transformations to produce vibrant colorants used in textiles and coatings.

Synthesis of Pharmaceuticals

The compound is also explored for its potential in pharmaceutical applications. Its aromatic amine structure is a common feature in many biologically active molecules. Research has indicated that this compound may possess antimicrobial and anticancer properties, making it a candidate for further investigation in drug development.

Biological Research

Biological Activity

Studies have shown that this compound exhibits biological activity that warrants further exploration. It has been investigated for its mutagenic properties, particularly in genetic toxicity assays. Some studies suggest that exposure to this compound may lead to DNA damage, raising concerns about its safety in industrial applications. The potential role of this compound in herbicide formulations has also been noted due to its reactivity with biological systems.

Mechanism of Action

The mechanism of action involves interactions with various molecular targets. As a nucleophile, it can participate in substitution reactions where the amino group donates electrons to form new bonds. This property allows it to interact with enzymes and proteins, potentially affecting their functions and leading to various biological effects .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of rubber chemicals, corrosion inhibitors, and other specialty chemicals. Its solubility in both water and organic solvents makes it suitable for various formulations used in industrial applications.

Environmental Chemistry

Research into the environmental fate of this compound has revealed its reactivity with hydroxyl radicals, which is significant for understanding its atmospheric chemistry and potential toxicity. The compound's interactions with nucleophiles and electrophiles are crucial for assessing its environmental impact.

Case Studies

Mechanism of Action

The mechanism of action of 2-Chloro-3-methylaniline involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where the amino group donates electrons to form new bonds. In biological systems, it may interact with enzymes and proteins, affecting their function and leading to various biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

- 2-Chloro-4-methylaniline

- 3-Chloro-2-methylaniline

- 2-Chloro-6-methylaniline

Comparison: 2-Chloro-3-methylaniline is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. For example, 2-Chloro-4-methylaniline has the chlorine and methyl groups at different positions, leading to different chemical properties and reactivity patterns .

Biological Activity

2-Chloro-3-methylaniline is an organic compound with the molecular formula C₇H₈ClN and a molecular weight of 141.59 g/mol. It is classified under the category of chlorinated anilines, which are known for their diverse biological activities, including potential applications in pharmaceuticals and agriculture.

- Chemical Name : this compound

- CAS Number : 29027-17-6

- Molecular Weight : 141.59 g/mol

- Molecular Formula : C₇H₈ClN

- Physical State : Typically a liquid at room temperature, specific boiling point data is not available.

1. Toxicological Profile

This compound exhibits significant toxicity, which is critical for understanding its biological implications:

| Hazard Classification | Description |

|---|---|

| Acute Toxicity (Oral) | Toxic if swallowed |

| Acute Toxicity (Dermal) | Toxic in contact with skin |

| Skin Irritation | Causes skin irritation |

| Eye Irritation | Causes serious eye irritation |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects |

Exposure to this compound can lead to symptoms such as skin and eye irritation, headaches, nausea, and potential central nervous system depression. Chronic exposure may result in more severe health issues like methemoglobinemia and respiratory complications .

2. Pharmacological Potential

Research indicates that chlorinated anilines, including this compound, may possess antimicrobial properties. They have been studied for their ability to inhibit bacterial growth and are being explored as potential candidates for new antibiotic agents. The precise mechanisms by which these compounds exert their effects are still under investigation.

3. Environmental Impact

The compound is classified as very toxic to aquatic organisms, highlighting its environmental risks. It poses a threat to marine ecosystems and necessitates careful handling and disposal practices to mitigate its impact on water quality .

Study on Degradation by Microorganisms

A study conducted on the degradation of chlorinated anilines by Rhodococcus rhodochrous demonstrated that this strain could metabolize this compound effectively in the presence of ethanol as a co-substrate. The degradation pathway involved the conversion of the compound into less harmful metabolites, indicating potential bioremediation applications for contaminated environments .

Antimicrobial Activity Assessment

In a laboratory setting, various derivatives of chlorinated anilines were tested against common bacterial strains. Results indicated that certain modifications to the chemical structure enhanced antimicrobial efficacy, suggesting that this compound could be a lead compound for developing new antimicrobial agents .

Properties

IUPAC Name |

2-chloro-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-3-2-4-6(9)7(5)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRKMXABSUYQBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70951631 | |

| Record name | 2-Chloro-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29027-17-6 | |

| Record name | 2-Chloro-3-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29027-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-chloro-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029027176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZENAMINE, 2-CHLORO, 3-METHYL- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.